Trithiolane
Trithiolanes are a class of organosulfur compounds characterized by the presence of three thiol (-SH) functional groups within their molecular structure. These compounds are widely studied for their potential in various applications, including pharmaceuticals, materials science, and catalysis.
In pharmaceutical research, trithiolanes have been explored as lead structures for drug design due to their ability to modulate multiple biological targets simultaneously through distinct thiol functionalities. They exhibit diverse pharmacological properties such as anti-inflammatory, antioxidant, and antimicrobial activities. Their unique structure allows them to interact with a wide range of biomolecules, making them promising candidates for the development of multifunctional therapeutics.
In materials science, trithiolanes are of interest for their potential use in cross-linking reactions, forming robust networks that can be utilized in coatings, adhesives, and composite materials. Their thiol groups enable facile chemical modification, allowing for the creation of tailored properties such as improved mechanical strength or thermal stability.
Furthermore, in catalysis, trithiolanes have shown promise as bifunctional ligands in transition metal complexes, facilitating catalytic reactions with enhanced selectivity and efficiency. The ability to control the position and number of thiol groups allows for fine-tuning of the catalytic properties, making them valuable tools in synthetic chemistry.
Overall, the versatile nature of trithiolanes makes them a fascinating area of research with significant potential across multiple fields.
| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
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3,5-Diisobutyl-1,2,4-trithiolane | 92900-67-9 | C10H20S3 |
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3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4 | C4H8S3 |
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1,2,4-trithiolane 1-Soxide | 58966-91-9 | C2H4OS3 |
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3-Isopropyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-11-1 | C9H18S3 |
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1,2,4-Trithiolane, 3-methyl-5-pentyl- | 101517-93-5 | C8H16S3 |
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3-Ethyl-5-(2-methylpropyl)-1,2,4-trithiolane | 151261-43-7 | C8H16S3 |
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1,2,4-Trithiolane, 3-ethyl-5-methyl-, cis- | 69098-45-9 | C5H10S3 |
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3-(2-Methylpropyl)-1,2,4-trithiolane | 151261-42-6 | C6H12S3 |
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3-Methyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-06-4 | C7H14S3 |
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3-Ethyl-5-methyl-1,2,4-trithiolane | 116505-59-0 | C5H10S3 |
Verwandte Literatur
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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